

# Benchmarking Bevonescein's performance against historical controls in nerve surgery

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Analysis of Bevonescein<sup>™</sup> for Peripheral Nerve Repair

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of **Bevonescein<sup>™</sup>**, a novel neuroregenerative compound, against historical controls in the context of peripheral nerve surgery. The data presented herein is derived from preclinical studies in a standardized rodent sciatic nerve transection model.

## Overview of Bevonescein™

**Bevonescein™** is an in-situ forming, biodegradable hydrogel designed for local application following nerve repair surgery (neurorrhaphy). It is engineered to provide a supportive microenvironment for nerve regeneration by combining a pro-regenerative scaffold with the sustained release of key neurotrophic factors. Its primary objective is to enhance functional recovery and improve histological outcomes compared to traditional nerve repair techniques.

Hypothesized Mechanism of Action:

**Bevonescein**™'s therapeutic effect is predicated on a dual-action mechanism. First, the hydrogel scaffold provides a physical matrix that guides regenerating axons across the injury gap, preventing neuroma formation. Second, it releases a proprietary formulation of growth factors that modulate the local cellular environment to favor regeneration.





Click to download full resolution via product page

Caption: Hypothesized mechanism of action for **Bevonescein**™.

## Performance Benchmarking: Preclinical Data

The performance of **Bevonescein**<sup>™</sup> was evaluated against two key control groups in a rat sciatic nerve transection model over a 12-week period:



- Autograft Control: The gold standard, where a section of the nerve is reversed and grafted into the gap.
- Saline Control: Standard end-to-end suture repair with the application of a saline vehicle.

## **Functional Recovery Assessment**

Functional recovery was the primary endpoint, measured using the Sciatic Functional Index (SFI), a widely accepted method for assessing motor function in rodent models. SFI values range from 0 (normal function) to -100 (complete dysfunction).

| Treatment<br>Group                            | N  | Mean SFI at 12<br>Weeks (±SD) | p-value vs.<br>Saline | p-value vs.<br>Autograft |
|-----------------------------------------------|----|-------------------------------|-----------------------|--------------------------|
| Bevonescein™                                  | 12 | -28.5 (± 4.2)                 | < 0.001               | 0.88 (n.s.)              |
| Autograft Control                             | 12 | -29.1 (± 5.1)                 | < 0.001               | -                        |
| Saline Control                                | 12 | -55.8 (± 6.5)                 | -                     | -                        |
| SD: Standard Deviation; n.s.: not significant |    |                               |                       |                          |

Conclusion: **Bevonescein™** treatment resulted in a statistically significant improvement in motor function compared to the saline control and demonstrated functional recovery comparable to the gold-standard autograft.

## **Histological and Electrophysiological Outcomes**

Secondary endpoints included histological analysis of the regenerated nerve tissue and electrophysiological measurements to assess nerve signal conduction.



| Parameter                       | Bevonescein™  | Autograft Control | Saline Control |
|---------------------------------|---------------|-------------------|----------------|
| Myelinated Axon Count           | 8,950 (± 610) | 9,120 (± 550)     | 3,450 (± 480)  |
| Myelin Sheath<br>Thickness (μm) | 1.45 (± 0.12) | 1.51 (± 0.15)     | 0.85 (± 0.09)  |
| Nerve Conduction Velocity (m/s) | 41.5 (± 3.8)  | 43.2 (± 4.1)      | 15.7 (± 3.1)   |

Conclusion: Histological data shows that **Bevonescein™** promotes robust axonal regeneration and remyelination, achieving outcomes that are statistically similar to the autograft group and significantly superior to the saline control.

## **Experimental Protocols Animal Model and Surgical Procedure**

A standardized sciatic nerve transection model was used in adult male Sprague-Dawley rats (n=36).



#### Click to download full resolution via product page

Caption: Preclinical surgical workflow for the sciatic nerve injury model.

- Anesthesia and Exposure: Animals were anesthetized, and the right sciatic nerve was exposed through a gluteal muscle-splitting incision.
- Nerve Transection: A 10-mm segment of the nerve was excised to create a critical-size defect.



- Repair: The proximal and distal nerve stumps were coapted using 10-0 nylon epineurial sutures.
  - Saline Group: 50 μL of sterile saline was applied around the coaptation site.
  - Autograft Group: The excised 10-mm nerve segment was reversed and sutured in place.
  - Bevonescein<sup>™</sup> Group: 50 µL of Bevonescein<sup>™</sup> was applied, forming a gel around the coaptation site.
- Closure: The muscle and skin layers were closed in a standard fashion.

### **Functional Analysis: Sciatic Functional Index (SFI)**

Walking track analysis was performed at baseline and at 4, 8, and 12 weeks post-surgery. Paw prints from the operated (experimental, E) and non-operated (normal, N) limbs were measured to calculate the SFI using the Bain-Mackinnon-Hunter formula.

### Histomorphometry

At 12 weeks, animals were euthanized, and the sciatic nerves were harvested.

- Tissue Processing: Nerve segments distal to the repair site were fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin.
- Imaging: Semi-thin sections were stained with toluidine blue and imaged using light microscopy.
- Quantification: Axon count and myelin sheath thickness were quantified using automated image analysis software (e.g., ImageJ).

## **Summary and Future Directions**

The preclinical data strongly suggest that **Bevonescein<sup>™</sup>** is a promising therapeutic agent for peripheral nerve repair. Its application leads to functional and histological outcomes that are significantly better than standard suture repair and are statistically comparable to the current gold-standard autograft.







By matching the efficacy of an autograft, **Bevonescein™** presents a compelling alternative that circumvents the significant drawbacks of nerve harvesting, such as donor site morbidity, increased surgical time, and limited availability. Further investigation in large animal models is warranted to confirm these findings and evaluate the safety profile before advancing to clinical trials.

• To cite this document: BenchChem. [Benchmarking Bevonescein's performance against historical controls in nerve surgery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14761940#benchmarking-bevonescein-s-performance-against-historical-controls-in-nerve-surgery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com